REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[N+:13]([O-])=O)[C:5]([O:7][CH2:8][CH3:9])=[O:6]>C(OCC)(=O)C.[Pd]>[C:4]1([C:5]2[O:1][C:2]3[CH:3]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:10]=[CH:11][C:12]=3[N:13]=2)[CH:10]=[CH:11][CH:12]=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)OCC)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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600 mg
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Type
|
catalyst
|
Smiles
|
[Pd]
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Type
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CUSTOM
|
Details
|
the mixture was stirred under hydrogen atmosphere for 5 hr
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Insoluble material was removed by filtration
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
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Details
|
To a solution of the residue in methanol (100 mL) were added benzaldehyde (1.50 mL) and sodium sulfate (1.00 g)
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Type
|
STIRRING
|
Details
|
the mixture was stirred at 45° C. for 16 hr
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Insoluble material was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To a solution of the residue in methylene chloride (100 mL) was added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (4.21 g)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Saturated aqueous sodium hydrogen carbonate solution (300 mL) was added to the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform (100 mL×2)
|
Type
|
WASH
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Details
|
The organic layer was washed with saturated brine
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1OC2=C(N1)C=CC(=C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 159.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |